

Application Note: Comprehensive Characterization of N-methyl-1H-indole-5-carboxamide

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Compound of Interest

Compound Name:	<i>N-methyl-1H-indole-5-carboxamide</i>
CAS No.:	121206-74-4
Cat. No.:	B6266785

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Introduction

N-methyl-1H-indole-5-carboxamide is a significant heterocyclic compound with a core indole structure, a motif prevalent in numerous biologically active molecules and pharmaceuticals. As a key building block in medicinal chemistry and drug discovery, the precise and comprehensive characterization of its chemical structure and purity is paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the thorough characterization of **N-methyl-1H-indole-5-carboxamide**. The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles for indole derivatives.

[1][2]

This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and separation of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for

unambiguous structure elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an indispensable technique for determining the purity of pharmaceutical compounds. For **N-methyl-1H-indole-5-carboxamide**, a reversed-phase HPLC method is highly effective in separating the target compound from non-polar to moderately polar impurities.^[3] The selection of a C18 column is based on its wide applicability and excellent resolving power for aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization efficiency if coupled with a mass spectrometer.^{[3][4]}

Experimental Protocol: Reversed-Phase HPLC

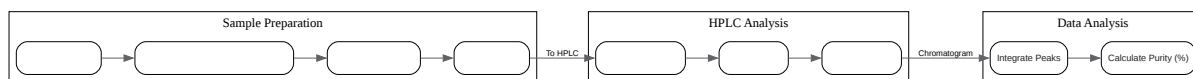
- Instrumentation:
 - HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions:
 - Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
 - Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid in the aqueous phase.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 280 nm.
 - Injection Volume: 10 µL.
- Sample Preparation:

- Prepare a stock solution of **N-methyl-1H-indole-5-carboxamide** in the mobile phase at a concentration of 1 mg/mL.
- From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
- Filter the working solution through a 0.45 µm syringe filter prior to injection.
- Procedure:
 - Equilibrate the column with the mobile phase for a minimum of 30 minutes or until a stable baseline is achieved.
 - Inject the prepared sample solution.
 - Run the analysis for a sufficient duration to allow for the elution of the main peak and any potential impurities (typically 15-20 minutes).
 - Purity is calculated based on the peak area percentage.

Data Presentation: HPLC Parameters

Parameter	Value
Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	Acetonitrile:Water (60:40) + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Temperature	30 °C
Detection	UV at 280 nm
Injection Volume	10 µL

Experimental Workflow: HPLC Analysis



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Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] In the context of **N-methyl-1H-indole-5-carboxamide** characterization, GC-MS is ideal for detecting residual solvents from synthesis and other volatile impurities that may not be readily observed by HPLC. The electron ionization (EI) mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification of unknown components by comparison to spectral libraries.[7]

Experimental Protocol: GC-MS Analysis

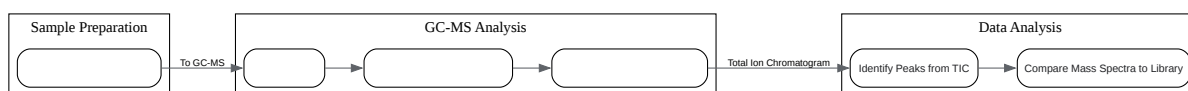
- Instrumentation:
 - Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Chromatographic and Mass Spectrometric Conditions:
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injector Temperature: 280 °C.
 - Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Sample Preparation:
 - Dissolve a small amount of **N-methyl-1H-indole-5-carboxamide** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
 - Inject 1 µL of the solution in split mode (e.g., 50:1 split ratio).
- Procedure:
 - Inject the prepared sample into the GC-MS system.
 - Acquire the total ion chromatogram (TIC) and mass spectra of all eluting peaks.
 - Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation: GC-MS Parameters

Parameter	Value
Column	HP-5MS, 30 m x 0.25 mm, 0.25 μ m
Carrier Gas	Helium, 1 mL/min
Injector Temp.	280 $^{\circ}$ C
Oven Program	100 $^{\circ}$ C (2 min), then 10 $^{\circ}$ C/min to 280 $^{\circ}$ C (5 min)
Ionization	Electron Ionization (EI), 70 eV
Mass Range	m/z 40-500

Experimental Workflow: GC-MS Analysis



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Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. Both ^1H and ^{13}C NMR are essential for the complete characterization of **N-methyl-1H-indole-5-carboxamide**. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule's connectivity.

Experimental Protocol: ^1H and ^{13}C NMR

- Instrumentation:

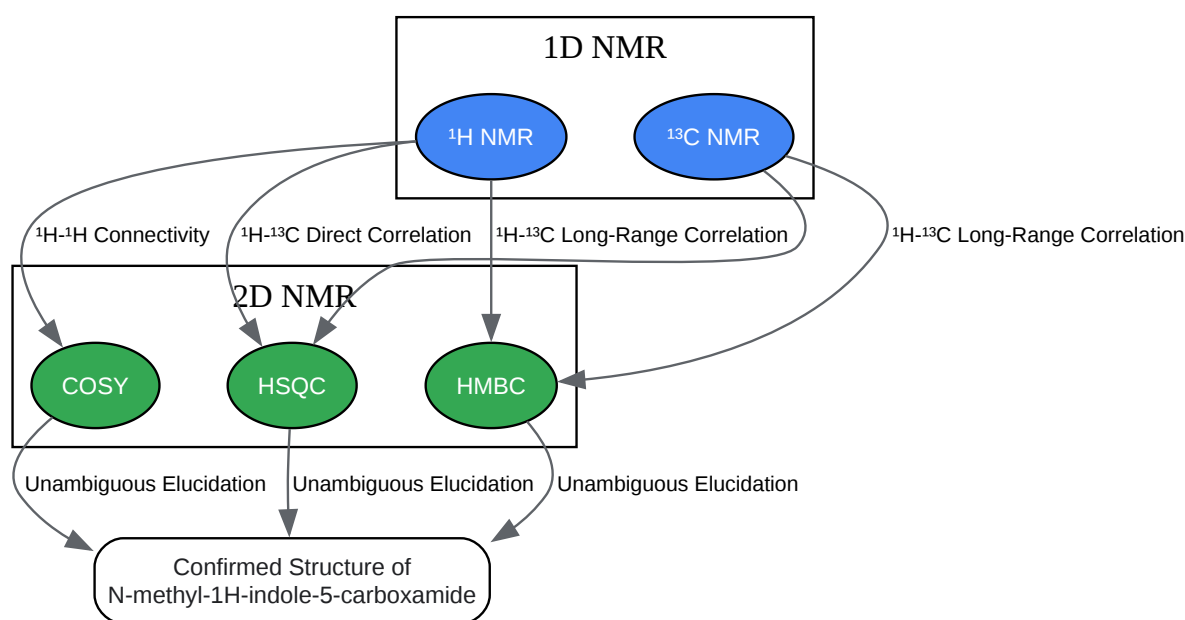
- NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation:
 - Dissolve approximately 5-10 mg of **N-methyl-1H-indole-5-carboxamide** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Transfer the solution to a standard 5 mm NMR tube.
- Acquisition Parameters:
 - ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - ¹³C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, as ¹³C has a low natural abundance.
 - 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings.
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C couplings, confirming the connectivity of the molecular fragments.

Expected NMR Data

The following table provides expected chemical shifts for **N-methyl-1H-indole-5-carboxamide**, based on data from similar indole structures.[8][9][10][11][12]

Assignment	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Indole NH	~10.5-11.5 (if not N-methylated)	-
N-CH ₃	~3.7-3.9	~30-35
Amide NH	~8.0-8.5	-
Aromatic CH	~6.5-8.5	~100-140
C=O (Amide)	-	~165-170

Logical Relationship: NMR for Structure Confirmation



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